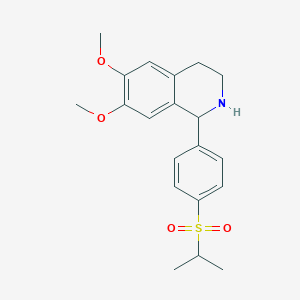
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. This particular compound is characterized by the presence of an isoquinoline core with specific substituents, making it a subject of interest in medicinal chemistry and pharmacological research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler cyclization, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone, followed by cyclization under acidic conditions . Another method involves the electron-transfer reduction of α,β-dehydro phosphonophenylalanine, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include a variety of isoquinoline derivatives with potential biological activities, such as antineuroinflammatory agents and enzyme inhibitors .
科学的研究の応用
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline has several scientific research applications:
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors to influence cellular signaling and physiological responses .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking specific substituents.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a phenyl group at the 1-position.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position.
Uniqueness
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the isopropylsulfonyl and dimethoxy groups enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .
特性
CAS番号 |
20884-90-6 |
|---|---|
分子式 |
C20H25NO4S |
分子量 |
375.5 g/mol |
IUPAC名 |
6,7-dimethoxy-1-(4-propan-2-ylsulfonylphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H25NO4S/c1-13(2)26(22,23)16-7-5-14(6-8-16)20-17-12-19(25-4)18(24-3)11-15(17)9-10-21-20/h5-8,11-13,20-21H,9-10H2,1-4H3 |
InChIキー |
FMUVIFLFKIUPHK-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


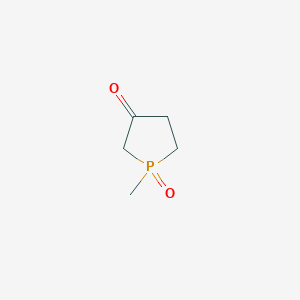
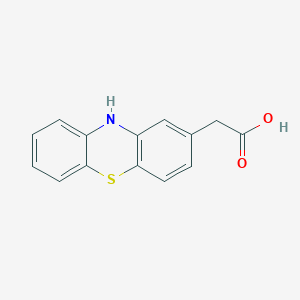
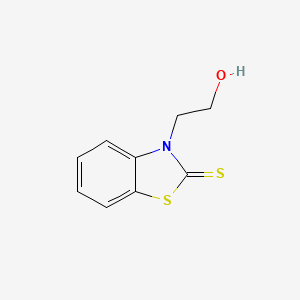

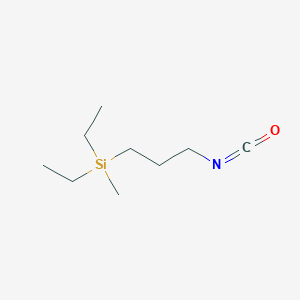

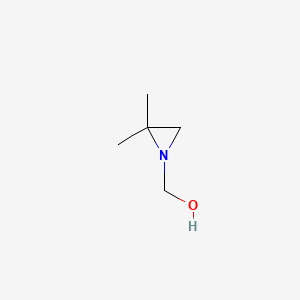
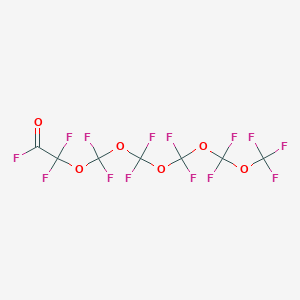
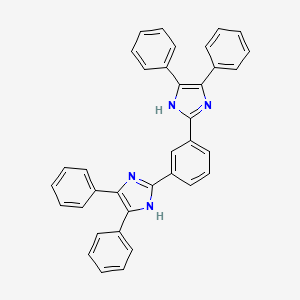
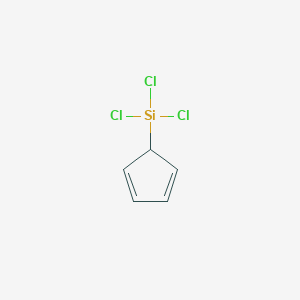
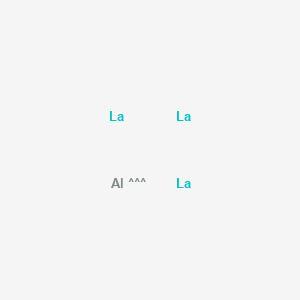
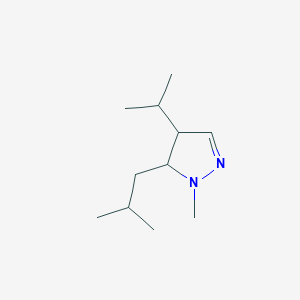
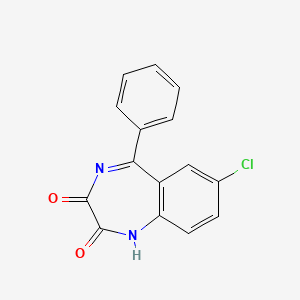
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
